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Compound of Interest

Compound Name: Hinc Il

Cat. No.: B13384543

For Researchers, Scientists, and Drug Development
Professionals

Hinc Il is a Type Il restriction endonuclease isolated from Haemophilus influenzae Rc that
recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine and
R is a purine) and cleaves after the pyrimidine to produce blunt ends.[1] This characteristic
makes Hinc Il a valuable tool in a variety of molecular cloning workflows, particularly those
requiring blunt-ended DNA fragments.

These application notes provide detailed protocols for the effective use of Hinc Il in restriction
digestion, double digestion, and a site-directed mutagenesis strategy involving blunt-end

ligation.

Enzyme Characteristics
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Characteristic Description
Recognition Sequence 5-GTYRAC-3'
Cleavage Site 5-GTYIRAC-3'
Resulting Ends Blunt

Optimal Temperature 37°C[1][2][3]

Heat Inactivation

65°C for 20 minutes[2][3]

Methylation Sensitivity

Not sensitive to dam and dcm methylation.[2][3]

Blocked by some overlapping CpG methylation.
[2]

Data Presentation: Hinc Il Activity in Commercial

Buffers

The choice of reaction buffer is critical for optimal enzyme activity. The following tables

summarize the relative activity of Hinc Il in various commercially available buffers.

Table 1: New England Biolabs (NEB) Buffers[2]

Buffer Relative Activity (%)
rCutSmart™ Buffer 100
NEBuffer™ r2.1 100
NEBuffer™ r3.1 100
NEBuffer™ r1.1 25
Table 2: Jena Bioscience Buffers[1]
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Buffer Relative Activity (%)
1x Universal Buffer (UB) 100

Bl 50

B2 50

B3 50

B5 50

Table 3: NIPPON Genetics EUROPE Buffers[4]

Buffer Relative Activity (%)
Buffer IV 100

FastCut Buffer 100

Buffer | 75

Buffer Il 50

Buffer IlI 50

Table 4: BMLabosis Buffers|[3]

Buffer Relative Activity (%)
Hincll Buffer 100
Low 50
Medium 50
High 50
Acet 50
Experimental Protocols
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Protocol 1: Standard Restriction Digestion with Hinc Il

This protocol is for the complete digestion of 1 pg of DNA in a 50 L reaction.

Materials:

DNA substrate (< 1 ug)

Hinc Il restriction enzyme

10X compatible reaction buffer (e.g., NEB rCutSmart™ Buffer)

Nuclease-free water

Procedure:

o Thaw the 10X reaction buffer and Hinc Il on ice.

« In a sterile microfuge tube, combine the following reagents in the specified order:

o Nuclease-free water: to a final volume of 50 pL

o 10X Reaction Buffer: 5 pL

o DNA: 1 ug

o Hinc Il: 1 pL (typically 10 units)

Mix gently by pipetting up and down. Do not vortex.

Incubate the reaction at 37°C for 1 hour.[1][2][3]

(Optional) To stop the reaction, heat inactivate the enzyme at 65°C for 20 minutes.[2][3]

Analyze the digested DNA by agarose gel electrophoresis.

Protocol 2: Double Digestion with Hinc Il and Another
Restriction Enzyme
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This protocol outlines a simultaneous double digest in a 50 pL reaction.

Materials:

DNA substrate (< 1 pg)

Hinc Il

Second restriction enzyme

10X reaction buffer compatible with both enzymes (e.g., NEB rCutSmart™ Buffer)[5]

Nuclease-free water

Procedure:

o Determine a compatible reaction buffer for both enzymes by consulting the manufacturers'
buffer activity charts. NEB's rCutSmart™ Buffer is a good starting point as over 210 enzymes
are 100% active in it.[5]

e Thaw all components on ice.

« In a sterile microfuge tube, assemble the reaction mixture in the following order:

o

Nuclease-free water: to a final volume of 50 puL

[¢]

10X Compatible Reaction Buffer: 5 pL

[e]

DNA: 1 ug

[e]

Hinc Il: 1 pL

o

Second Restriction Enzyme: 1 uL

e Mix gently and incubate at the optimal temperature for both enzymes (typically 37°C) for 1
hour.[6]

« If the second enzyme is not heat-inactivated at 65°C, purify the DNA using a spin column or
other method.
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e Analyze the digested DNA by agarose gel electrophoresis.

Protocol 3: Site-Directed Mutagenesis using Hinc Il for
Blunt-End Ligation

This protocol describes a method for introducing mutations via PCR, followed by Hinc I
digestion to create a blunt-ended vector for re-ligation.

Materials:

e Plasmid DNA template

e Mutagenic primers (forward and reverse)
¢ High-fidelity DNA polymerase

e dNTPs

e Hincll

o T4 DNA Ligase and 10X Ligation Buffer
e Dpnl

o Competent E. coli cells

Nuclease-free water

Procedure:
o PCR Amplification:

o Design primers that incorporate the desired mutation and anneal back-to-back, amplifying
the entire plasmid.

o Perform PCR using a high-fidelity DNA polymerase to generate a linear, blunt-ended
product containing the mutation.
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o Template Removal:

o Add 1 pL of Dpnl to the PCR product and incubate at 37°C for 1 hour to digest the
parental methylated template DNA.

e Vector Linearization (if necessary):

o If the PCR product is not already blunt-ended, perform a digestion with Hinc Il to create
blunt ends.

e Phosphorylation (if necessary):

o If the PCR primers are not 5' phosphorylated, treat the linear DNA with T4 Polynucleotide
Kinase (PNK) to add 5' phosphate groups, which are required for ligation.

e Blunt-End Ligation:

o Set up the ligation reaction as follows:

Linear, phosphorylated DNA: 50-100 ng

10X T4 DNA Ligase Buffer: 2 uL

T4 DNA Ligase: 1 pL

Nuclease-free water: to a final volume of 20 pL

o Incubate at room temperature for 1 hour or at 16°C overnight.
e Transformation:

o Transform the ligation mixture into competent E. coli cells.
e Screening:

o Select colonies and screen for the desired mutation by DNA sequencing.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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